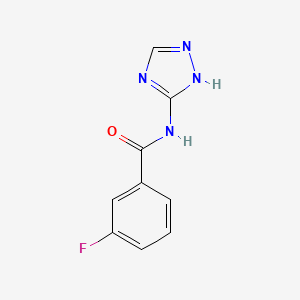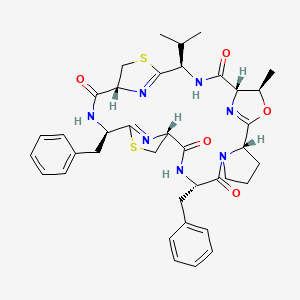![molecular formula C15H15NO4 B1200911 1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 3839-74-5](/img/structure/B1200911.png)
1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dihydro-1-(3-methoxyphenethyl)-6-oxonicotinic acid is an aromatic carboxylic acid and a member of pyridines.
科学的研究の応用
X-ray Powder Diffraction Data
The compound has been utilized in X-ray powder diffraction studies, providing key data for the synthesis of anticoagulants like apixaban. Detailed diffraction data has been reported, showing no detectable impurities (Wang et al., 2017).
Synthesis and Characterization in Antimicrobial Compounds
This compound is a precursor in the synthesis of novel antimicrobial agents, such as polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines. The synthesized compounds demonstrate significant antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Antimicrobial Activity Evaluation in Triazole Derivatives
It is also involved in the synthesis of 1,2,4-triazol-3-one derivatives, which have shown promising antimicrobial properties. These compounds, including the Mannich bases, exhibit good activity against various microorganisms (Fandaklı et al., 2012).
Role in Synthesizing Pyridone-Carboxylic Acids
The compound plays a role in the synthesis of pyridone-carboxylic acids, which are potent antibacterial agents. The synthesized acids have shown enhanced antibacterial activity, especially against Pseudomonas aeruginosa (Hirose et al., 1982).
Contributions to Cardiotonic Activity Research
It is also used in the synthesis of esters that exhibit cardiotonic activity. Certain synthesized esters were found to be more potent than milrinone as positive inotropic agents (Mosti et al., 1993).
Application in Neurotoxicity Studies
The compound has been studied for its neurotoxic potential. Derivatives of this compound have been analyzed for their effects on striatal dopamine in mice, contributing to the understanding of neurotoxicity and potential Parkinsonism-causing agents (Zimmerman et al., 1986).
特性
CAS番号 |
3839-74-5 |
|---|---|
分子式 |
C15H15NO4 |
分子量 |
273.28 g/mol |
IUPAC名 |
1-[2-(3-methoxyphenyl)ethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-20-13-4-2-3-11(9-13)7-8-16-10-12(15(18)19)5-6-14(16)17/h2-6,9-10H,7-8H2,1H3,(H,18,19) |
InChIキー |
DUZPHOXXWYWLFE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CCN2C=C(C=CC2=O)C(=O)O |
正規SMILES |
COC1=CC=CC(=C1)CCN2C=C(C=CC2=O)C(=O)O |
| 3839-74-5 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



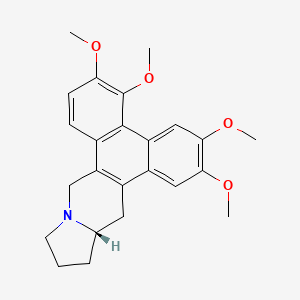
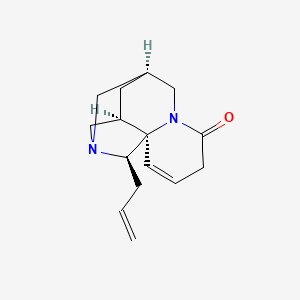
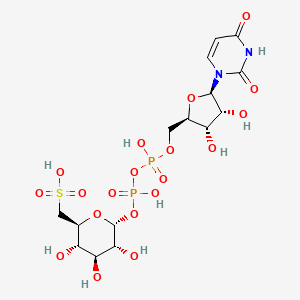
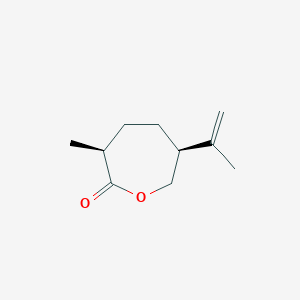
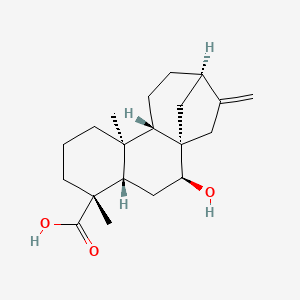
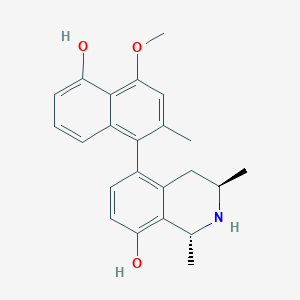

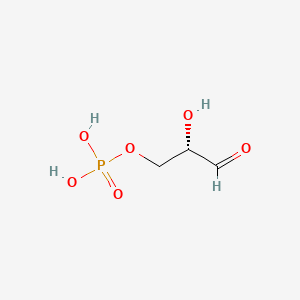
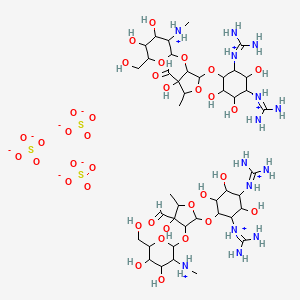
![3-[(Diisopropylphosphoryl)methyl]benzonitrile](/img/structure/B1200845.png)
